(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one" belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure includes:
- Thiazolidinone core: Provides a planar scaffold critical for biological interactions .
- 2-Hydroxybenzylidene substituent: A conjugated aromatic system with a hydroxyl group at the ortho position, enabling intramolecular hydrogen bonding and influencing solubility .
This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planarity and substituent flexibility are key.
Properties
Molecular Formula |
C19H17NO3S2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-23-15-8-6-13(7-9-15)10-11-20-18(22)17(25-19(20)24)12-14-4-2-3-5-16(14)21/h2-9,12,21H,10-11H2,1H3/b17-12- |
InChI Key |
XUWJANGTYZTDJH-ATVHPVEESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3O)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a benzaldehyde derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Benzylidene Substituent Variations :
- The 2-hydroxybenzylidene group in the target compound facilitates intramolecular hydrogen bonding (S(6) motif), stabilizing its conformation . In contrast, 4-methoxybenzylidene () or chlorobenzylidene () derivatives exhibit altered electronic profiles, affecting binding affinity.
Thiazolidinone Core Modifications: Substituents on the nitrogen atom (e.g., 2-(4-methoxyphenyl)ethyl vs. tetrahydrofuran-2-ylmethyl) influence steric bulk and pharmacokinetics. The methoxy group in the target compound balances lipophilicity and solubility, whereas bulky groups like 3,4-dimethoxyphenyl ethyl () may hinder diffusion across biological membranes.
Biological Activity Trends: Hydroxyl and methoxy groups correlate with antimicrobial and antitumor activities due to interactions with biomolecular targets (e.g., DNA topoisomerases or kinases) .
Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation, similar to methods described for (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (). Key steps include reacting 2-thioxo-thiazolidinone precursors with substituted aldehydes under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
